molecular formula C6H14INO B6318882 4,4-Dimethylmorpholin-4-ium iodide CAS No. 2412-10-4

4,4-Dimethylmorpholin-4-ium iodide

Cat. No.: B6318882
CAS No.: 2412-10-4
M. Wt: 243.09 g/mol
InChI Key: YGNXNQMVWHPUET-UHFFFAOYSA-M
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Safety and Hazards

The safety data sheet for 4,4-Dimethylmorpholin-4-ium iodide indicates that it should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and washing hands thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethylmorpholin-4-ium iodide typically involves the reaction of morpholine with methyl iodide. The reaction is carried out in a suitable solvent, such as 1-methyl-2-pyrrolidinone, under controlled temperature and pressure conditions . For example, one method involves heating the reaction mixture to 200°C for 7 hours in the presence of cobalt (II) chloride, sodium sulfite, and zinc . Another method uses palladium dichloride as a catalyst at 190°C for 8 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of autoclaves and continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylmorpholin-4-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine derivatives, while substitution reactions can produce various substituted morpholinium salts .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific iodide ion, which imparts distinct reactivity and properties compared to other morpholine derivatives. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable .

Properties

IUPAC Name

4,4-dimethylmorpholin-4-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO.HI/c1-7(2)3-5-8-6-4-7;/h3-6H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNXNQMVWHPUET-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOCC1)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946945
Record name 4,4-Dimethylmorpholin-4-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2412-10-4
Record name Morpholinium, 4,4-dimethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2412-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholinium, 4,4-dimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002412104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylmorpholinium iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133300
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-Dimethylmorpholin-4-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethylmorpholin-4-ium iodide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RE3DNS8CR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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